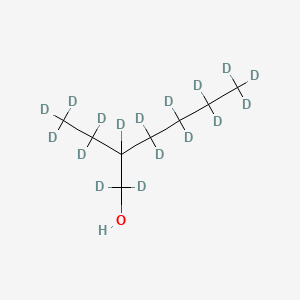

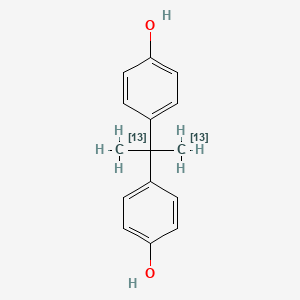

![molecular formula C12H17NO2 B585413 N-[(1S,2R)-1-羟基-1-苯基丙烷-2-基]-N-甲基乙酰胺 CAS No. 5661-42-7](/img/structure/B585413.png)

N-[(1S,2R)-1-羟基-1-苯基丙烷-2-基]-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Unfortunately, the search results did not provide specific information on the synthesis of "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide".Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The search results did not provide specific information on the molecular structure of "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide" .Chemical Reactions Analysis

Chemical reactions analysis involves studying the processes that lead to the transformation of one set of chemical substances to another. The search results did not provide specific information on the chemical reactions involving "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide" .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, and others. The search results did not provide specific information on the physical and chemical properties of "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide" .科学研究应用

光谱分析和化学行为

- DFT 计算的 IR 光谱贡献:一项研究利用密度泛函理论计算了 N-甲基乙酰胺组分的 IR 光谱,这对于理解酰胺红外光谱的形成至关重要。此研究在有机化学、分析化学和化学生物学领域具有重要意义 (Yan Ji 等人,2020).

- 高温水中的水解动力学:另一项研究探讨了 N-取代酰胺(包括 N-甲基乙酰胺)在高温条件下的水解动力学和机理。此研究提供了对反应的 pH 依赖性和潜在 SN2 机理的见解 (P. Duan 等人,2010).

合成和化学反应

- 合成和表征:研究重点是通过各种化学反应合成 2-羟基-N-甲基-N-苯基乙酰胺,通过光谱分析深入了解化合物的合成途径和结构鉴定 (Zhong-cheng Zhou & Wan-yin Shu,2002).

- 抗菌和抗真菌活性:一项关于 3-苯基丙烷酰肼衍生物(包括 N-[(1S,2R)-1-羟基-1-苯基丙烷-2-基]-N-甲基乙酰胺)的研究评估了它们的抗菌和抗真菌特性。此研究有助于了解这些化合物的潜在治疗应用 (N. Fuloria 等人,2009).

分子动力学和结构

- 分子结构分析:使用气体电子衍射研究了 N-甲基乙酰胺的分子结构,揭示了详细的键距和键角。此类研究对于理解 N-甲基乙酰胺的分子几何构型和相互作用至关重要 (Mitsuo Kitano 等人,1973).

作用机制

Target of Action

rac N-Acetyl Ephedrine primarily targets adrenergic receptors , specifically the alpha and beta subtypes. These receptors are part of the sympathetic nervous system and play crucial roles in regulating cardiovascular and respiratory functions .

Mode of Action

rac N-Acetyl Ephedrine acts as both a direct and indirect sympathomimetic agent . Directly, it binds to and activates alpha- and beta-adrenergic receptors. Indirectly, it promotes the release of norepinephrine from sympathetic neurons, enhancing the adrenergic response . This dual action results in increased heart rate, bronchodilation, and vasoconstriction.

Biochemical Pathways

The activation of adrenergic receptors by rac N-Acetyl Ephedrine triggers several downstream biochemical pathways:

- Phosphatidylinositol Pathway : Activation of alpha-adrenergic receptors stimulates the phosphatidylinositol pathway, leading to increased intracellular calcium levels and vasoconstriction .

Pharmacokinetics

The pharmacokinetics of rac N-Acetyl Ephedrine involve its absorption, distribution, metabolism, and excretion (ADME):

安全和危害

属性

IUPAC Name |

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-BXKDBHETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744175 |

Source

|

| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5661-42-7 |

Source

|

| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

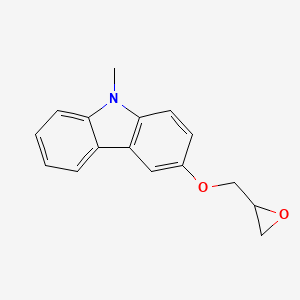

![3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate](/img/no-structure.png)

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)